An In-depth Technical Guide to BMS-509744: Chemical Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to BMS-509744: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-509744, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). This document details its chemical structure, a proposed synthesis pathway, extensive quantitative biological data, and detailed experimental protocols for key assays. Visualizations of the chemical structure, synthesis pathway, a relevant biological signaling pathway, and an experimental workflow are provided to facilitate understanding.
Chemical Structure of BMS-509744
BMS-509744, with the chemical name N-(5-{[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl}-1,3-thiazol-2-yl)-4-{[(1,2,2-trimethylpropyl)amino]methyl}benzamide, is a complex small molecule with a molecular formula of C₃₂H₄₁N₅O₄S₂ and a molecular weight of 623.83 g/mol .[1][2][3] Its structure is characterized by a central 2-aminothiazole core, which is a common scaffold in kinase inhibitors.
Caption: 2D representation of the chemical structure of BMS-509744.
Proposed Synthesis Pathway
The synthesis of BMS-509744 likely involves a multi-step process culminating in the formation of the key 2-amino-5-(thioaryl)thiazole core. A plausible synthetic route, based on the general synthesis of related compounds, is outlined below. The key steps would involve the synthesis of the substituted thioaryl and benzamide fragments, followed by their coupling to a thiazole precursor.
Caption: Proposed synthetic pathway for BMS-509744.
Quantitative Biological Data
BMS-509744 is a potent inhibitor of ITK, demonstrating high selectivity over other kinases. The following table summarizes key quantitative data from in vitro and cellular assays.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| ITK (Interleukin-2 inducible T-cell kinase) | IC₅₀ | 19 nM | Enzyme Assay | [1][2][4][5] |
| Tec Family Kinases | Selectivity | >200-fold vs. ITK | Enzyme Assay | [1][2] |
| Other Kinases | Selectivity | >55-fold vs. ITK | Kinase Panel | [1][2] |
| T-cell Proliferation | IC₅₀ | Not specified | In vitro | [1][2] |
| IL-2 Production | IC₅₀ | Not specified | In vitro | [1][2] |
| HIV Infection of primary CD4+ T cells | Inhibition | Reduces infection | In vitro | [1][2] |
| Lung Inflammation (mouse model) | Effect | Reduces inflammation | In vivo | [1][2] |
Detailed Experimental Protocols
ITK Kinase Assay
This protocol is adapted from methods used to characterize selective ITK inhibitors.
Objective: To determine the in vitro inhibitory activity of BMS-509744 against ITK.
Materials:
-
Recombinant human ITK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
BMS-509744 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of BMS-509744 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted BMS-509744 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ITK enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ITK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of BMS-509744 and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
T-Cell Proliferation Assay
This protocol is a general method to assess the effect of BMS-509744 on T-cell proliferation.
Objective: To measure the inhibitory effect of BMS-509744 on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
BMS-509744 (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CFSE)
-
96-well cell culture plates
Procedure:
-
Seed the T-cells in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of BMS-509744 or DMSO (vehicle control) for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the T-cells with a mitogen (e.g., PHA) or by coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure cell proliferation using a suitable assay. For CellTiter-Glo®, add the reagent and measure luminescence. For CFSE, stain the cells prior to stimulation and analyze the dilution of the dye by flow cytometry.
-
Calculate the percent inhibition of proliferation for each concentration of BMS-509744 and determine the IC₅₀ value.
In Vivo Ovalbumin-Induced Allergy/Asthma Mouse Model
This protocol outlines a common model to evaluate the efficacy of anti-inflammatory compounds like BMS-509744.
Objective: To assess the in vivo efficacy of BMS-509744 in a mouse model of allergic airway inflammation.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
BMS-509744
-
Vehicle for BMS-509744
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal and intranasal administration
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal administration of OVA in PBS.
-
Treatment: Administer BMS-509744 or vehicle to the mice at a specified dose and route (e.g., oral gavage, intraperitoneal injection) at a set time before each OVA challenge.
-
Assessment: 24-48 hours after the final OVA challenge, perform the following assessments:
-
Collect bronchoalveolar lavage (BAL) fluid.
-
Perform total and differential cell counts on the BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Process lung tissue for histological analysis to assess inflammation and mucus production.
-
-
Data Analysis: Compare the readouts from the BMS-509744-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing allergic airway inflammation.
Signaling Pathway and Experimental Workflow Visualizations
ITK Signaling Pathway in T-Cell Activation
BMS-509744 exerts its effect by inhibiting ITK, a key kinase in the T-cell receptor (TCR) signaling pathway. Activation of the TCR leads to a signaling cascade that results in T-cell activation, proliferation, and cytokine production. ITK plays a crucial role in phosphorylating and activating phospholipase C-gamma 1 (PLCγ1), which leads to downstream signaling events.
